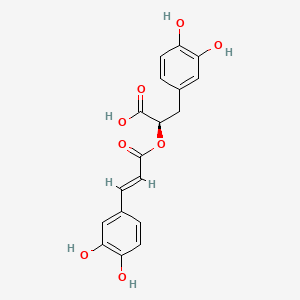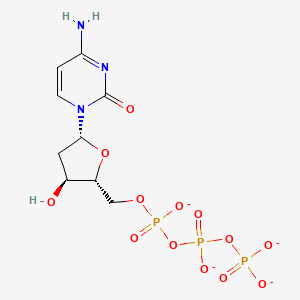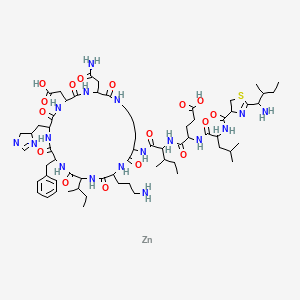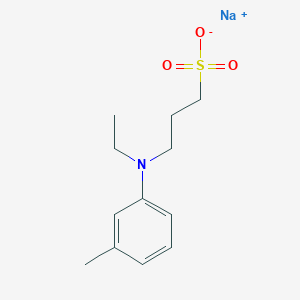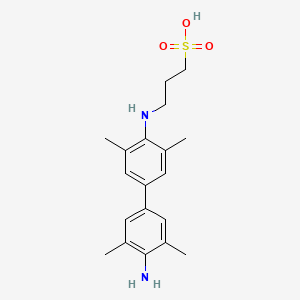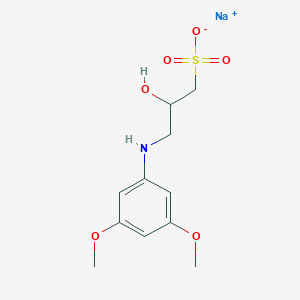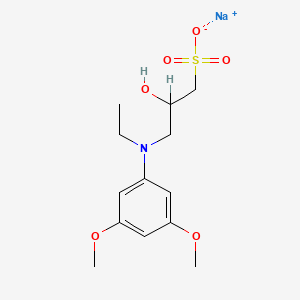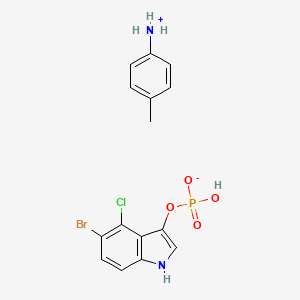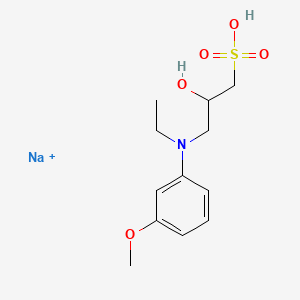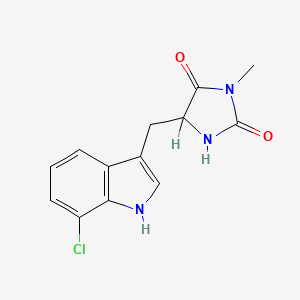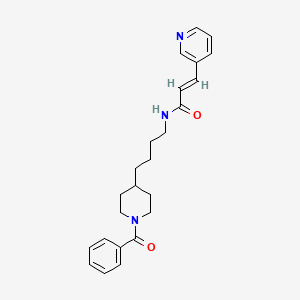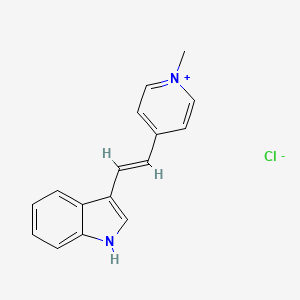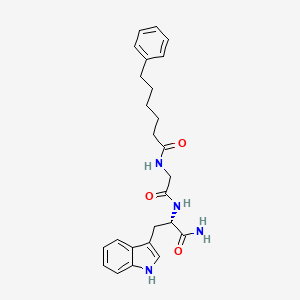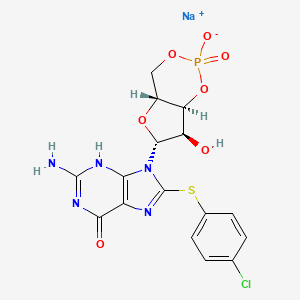
8-(4-chlorophenylthio)-cGMP.Na
Overview
Description
8-(4-Chlorophenylthio)-cGMPThis compound is characterized by the substitution of a hydrogen atom at position 8 of the guanine base with a 4-chlorophenylthio group, enhancing its lipophilicity and membrane permeability . It is commonly used in biochemical research to study cGMP-dependent signaling pathways.
Mechanism of Action
Target of Action
The primary target of Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one is the exchange protein activated by cyclic AMP (Epac) and cAMP-dependent protein kinases . These proteins play a crucial role in various cellular processes, including cell proliferation, differentiation, and secretion .
Mode of Action
Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one interacts with its targets by mimicking the natural signal molecule cyclic AMP . It binds to and activates Epac and cAMP-dependent protein kinases, leading to a cascade of intracellular events .
Biochemical Pathways
The activation of Epac and cAMP-dependent protein kinases by Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one affects multiple biochemical pathways. For instance, it stimulates the expression of steroid hydroxylases, Cav3.2 Ca2+ channels, and cortisol synthesis by a cAMP-independent mechanism .
Pharmacokinetics
The pharmacokinetic properties of Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one are characterized by its high lipophilicity, which allows for good membrane permeability in most biosystems . This property, along with its increased resistance towards phosphodiesterases, contributes to its bioavailability .
Result of Action
The activation of Epac and cAMP-dependent protein kinases by Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one leads to various molecular and cellular effects. For example, it stimulates large increases in cortisol synthesis and CYP17 mRNA expression .
Action Environment
The action, efficacy, and stability of Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one can be influenced by various environmental factors. For instance, its stability can be affected by light exposure . Therefore, it is recommended to avoid bright light during handling and experiments .
Biochemical Analysis
Biochemical Properties
8-(4-Chlorophenylthio)-cGMP.Na plays a crucial role in biochemical reactions by mimicking the natural cGMP molecule. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with cGMP-dependent protein kinase (PKG), which it activates. This activation leads to the phosphorylation of target proteins, thereby modulating their activity . Additionally, this compound inhibits cGMP-specific phosphodiesterase, preventing the degradation of cGMP and thus prolonging its signaling effects .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by activating PKG, which in turn regulates processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling . This compound also impacts gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PKG, leading to the activation of this kinase. Upon activation, PKG phosphorylates various target proteins, resulting in changes in their activity and function . Additionally, this compound inhibits cGMP-specific phosphodiesterase, thereby increasing the intracellular levels of cGMP and enhancing its signaling effects . These interactions ultimately lead to changes in cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under desiccating conditions at -20°C . Its stability and activity may decrease over prolonged periods or under suboptimal storage conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained activation of PKG and prolonged cGMP signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively activates PKG and modulates cGMP signaling without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disruptions in cellular functions and metabolic processes . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cGMP-specific phosphodiesterase, which it inhibits, leading to increased levels of cGMP . This compound also affects the activity of other enzymes and cofactors involved in metabolic processes, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. The compound’s distribution can influence its overall activity and effectiveness in modulating cellular functions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target proteins and enzymes, thereby modulating their activity and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-chlorophenylthio)-cGMP.Na involves the introduction of the 4-chlorophenylthio group to the guanine base. The general synthetic route includes:
Nucleophilic Substitution: The guanine base undergoes nucleophilic substitution with 4-chlorophenylthiol in the presence of a suitable base.
Cyclization: The intermediate product is then cyclized to form the cyclic monophosphate structure.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale nucleophilic substitution and cyclization reactions.
Crystallization: The product is crystallized to obtain the sodium salt form.
Quality Control: Rigorous quality control measures, including HPLC and UV spectroscopy, ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-(4-Chlorophenylthio)-cGMP.Na undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the 4-chlorophenylthio group, altering the compound’s properties.
Substitution: The 4-chlorophenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Compounds: Products resulting from reduction reactions.
Substituted Analogues: Compounds with different functional groups replacing the 4-chlorophenylthio group.
Scientific Research Applications
8-(4-Chlorophenylthio)-cGMP.Na has diverse applications in scientific research:
Chemistry: Used as a probe to study cGMP-dependent signaling pathways and enzyme interactions.
Biology: Investigates cellular processes regulated by cGMP, such as vasodilation and phototransduction.
Medicine: Explores potential therapeutic applications in cardiovascular diseases and erectile dysfunction.
Industry: Utilized in the development of diagnostic assays and research tools.
Comparison with Similar Compounds
8-(4-Chlorophenylthio)-cAMP: Another analogue with a similar structure but based on cyclic adenosine monophosphate (cAMP).
8-Phenylthio-cGMP: A related compound with a phenylthio group instead of a chlorophenylthio group.
Uniqueness: 8-(4-Chlorophenylthio)-cGMP.Na is unique due to its specific substitution pattern, which provides distinct biochemical properties such as enhanced lipophilicity and selective activation of cGMP-dependent pathways. This makes it a valuable tool for studying cGMP signaling with high specificity .
Properties
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQGIQRCDWDRA-ZBMQJGODSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635551 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51239-26-0 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


